1-{4-[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]PIPERAZIN-1-YL}-2-PHENOXYETHAN-1-ONE
Overview
Description
1-{4-[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]PIPERAZIN-1-YL}-2-PHENOXYETHAN-1-ONE is a complex organic compound with a unique structure that includes a piperazine ring, a piperidine ring, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]PIPERAZIN-1-YL}-2-PHENOXYETHAN-1-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperazine and piperidine rings, followed by their functionalization and coupling with the phenoxy group. Common reagents used in these reactions include various amines, halides, and coupling agents .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
1-{4-[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]PIPERAZIN-1-YL}-2-PHENOXYETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
1-{4-[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]PIPERAZIN-1-YL}-2-PHENOXYETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-{4-[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]PIPERAZIN-1-YL}-2-PHENOXYETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-(4-METHYL-2-PIPERIDIN-1-YL-PYRIMIDIN-5-YL)-ETHANONE: Shares a similar piperidine-pyrimidine structure but lacks the phenoxy group.
1-(2-Pyrimidyl)piperazine: Contains a piperazine ring and a pyrimidine ring but differs in the substitution pattern.
Uniqueness
1-{4-[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]PIPERAZIN-1-YL}-2-PHENOXYETHAN-1-ONE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-2-phenoxyethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c1-18-16-20(25-10-6-3-7-11-25)24-22(23-18)27-14-12-26(13-15-27)21(28)17-29-19-8-4-2-5-9-19/h2,4-5,8-9,16H,3,6-7,10-15,17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBDOOFVMLJBTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)COC3=CC=CC=C3)N4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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